Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a triazolo ring fused with a pyridazine ring, makes it a subject of interest for researchers aiming to develop new pharmacologically active agents.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-16(24)10-18-14(23)11-26-15-9-8-13-19-20-17(22(13)21-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYLDIIDZEYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolo ring, depending on the reagents and conditions used. Common reagents include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is , with a molecular weight of 433.5 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with suitable reagents.
- Attachment of the Phenyl Group : Utilizing palladium-catalyzed cross-coupling methods.
- Incorporation of the Acetamido Linkage : Acylation of the amine group with an appropriate acyl chloride or anhydride.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against a range of bacterial strains, including Mycobacterium tuberculosis. The triazole structure is known to enhance antibacterial efficacy, making it a candidate for further development as an antibiotic .
Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutic agents .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was screened against various pathogens. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . By binding to the ATP-binding site of these enzymes, the compound disrupts their normal function, leading to the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can be compared with other triazolopyridazine derivatives, such as:
- Ethyl (2R)-2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(5-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylthio)acetamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties. The unique combination of the triazolo and pyridazine rings in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Q & A
Q. What are the key steps and optimization strategies for synthesizing Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Coupling of a thioacetamide derivative with a triazolo-pyridazine core under basic conditions (e.g., using NaH or DIEA in DMF at 60°C).
- Step 2 : Esterification of the resulting intermediate with ethyl chloroacetate.
- Optimization :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature control : Maintain 60–80°C to avoid side reactions.
- Monitoring : Use TLC (Rf = 0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
- Yield Improvement : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 1.2 ppm for ethyl CH3, δ 4.2 ppm for ester OCH2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 463.51 for [M+H]⁺) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide) .
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
Q. How is the initial biological screening of this compound typically designed?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations after 48-hour exposure .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
- Control Compounds : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to benchmark activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate experiments under controlled pH, temperature, and serum concentrations to minimize variability .
- Orthogonal Assays : Validate kinase inhibition (e.g., AXL kinase) using both enzymatic assays (ADP-Glo™) and cellular phosphorylation assays (Western blot) .
- Dose-Response Curves : Perform 8-point dilution series to calculate precise EC50/IC50 values and assess reproducibility .
Q. What QSAR approaches are used to correlate structural features with biological activity?
- Methodological Answer :
- Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents .
- Model Building : Use partial least squares (PLS) regression to link descriptors to bioactivity (e.g., pIC50 for kinase inhibition) .
- Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.6 and q² > 0.5 to ensure robustness .
Q. How does crystallographic data inform molecular interactions with biological targets?
- Methodological Answer :
- X-Ray Diffraction : Resolve crystal structure to identify key binding motifs (e.g., triazole-pyridazine π-stacking with kinase ATP pockets) .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds with residues like Lys299 in AXL kinase .
- Thermodynamic Profiling : Calculate binding free energies (ΔG) via MM-PBSA to prioritize derivatives .
Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -F) to reduce logP (target ≤3) and enhance solubility .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) and modify labile sites (e.g., ester → amide substitution) .
- Bioavailability Testing : Conduct pharmacokinetic studies in rodents (IV/PO administration) to measure Cmax, Tmax, and AUC .
Data Contradiction Analysis
Q. How to address discrepancies in reported anticancer efficacy across cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) to identify resistance mechanisms .
- Pathway Analysis : Use RNA-seq to detect differential expression of apoptosis genes (e.g., Bcl-2, Bax) post-treatment .
- Combinatorial Studies : Test synergy with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .
Tables for Key Parameters
Q. Table 1: Synthesis Optimization Parameters
| Step | Parameter | Optimal Condition | Monitoring Method | Reference |
|---|---|---|---|---|
| 1 | Solvent | DMF | TLC (EtOAc/hexane 3:7) | |
| 2 | Temperature | 60°C | HPLC (C18 gradient) | |
| 3 | Catalyst | DIEA (2 eq) | ¹H NMR |
Q. Table 2: Biological Assay Conditions
| Assay Type | Cell Line/Strain | Incubation Time | Key Metrics | Reference |
|---|---|---|---|---|
| Anticancer (MTT) | MCF-7 | 48 hours | IC50 (µM) | |
| Antimicrobial | S. aureus | 24 hours | MIC (µg/mL) | |
| Kinase Inhibition | AXL kinase | 1 hour | % Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
